2,3-Dimethyl-5-sulfamoylbenzoic acid
Description
2,3-Dimethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 g/mol . It is also known by its IUPAC name, 5-(aminosulfonyl)-2,3-dimethylbenzoic acid . This compound is characterized by the presence of a benzoic acid core substituted with two methyl groups and a sulfamoyl group, making it a versatile molecule in various chemical applications.
Properties
IUPAC Name |
2,3-dimethyl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNHSPYPVAMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dimethyl-5-sulfamoylbenzoic acid can be achieved through several synthetic routes. The reaction conditions typically include the use of sulfuric acid and an appropriate sulfonating agent under controlled temperature and pressure conditions . Industrial production methods may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dimethyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids under strong oxidizing conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dimethyl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity and function . Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways and exert its effects .
Comparison with Similar Compounds
2,3-Dimethyl-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxy-5-sulfamoylbenzoic acid: This compound has methoxy groups instead of methyl groups, which can influence its chemical reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the benzene ring can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties .
Biological Activity
2,3-Dimethyl-5-sulfamoylbenzoic acid (CAS No. 1342568-17-5) is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial agents.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with two methyl groups at the 2 and 3 positions and a sulfamoyl group at the 5 position. This configuration is critical for its biological activity as it influences both solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Sulfonamide compounds generally exert their effects by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to traditional antibiotics. The compound's mechanism involves the inhibition of bacterial growth through interference with folate metabolism.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Case Studies and Research Findings
- In Vitro Studies : A study reported that treatment with varying concentrations of this compound led to a dose-dependent decrease in the production of nitric oxide (NO) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing inflammatory conditions.
- Animal Models : In vivo experiments conducted on murine models demonstrated that administration of this compound resulted in reduced edema in paw inflammation models, indicating its efficacy as an anti-inflammatory agent. The observed reduction in paw swelling was statistically significant compared to control groups.
- Toxicological Studies : Toxicological assessments have indicated that while the compound exhibits therapeutic potential, it also possesses acute toxicity at higher doses, necessitating careful dosage regulation in clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
